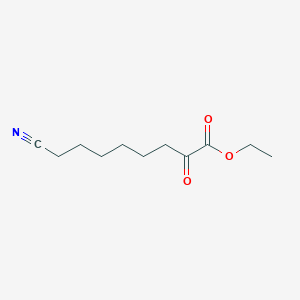

Ethyl 8-cyano-2-oxooctanoate

Descripción

Significance of β-Ketoesters as Crucial Synthons in Chemical Transformations

β-Ketoesters are highly valued synthons in organic chemistry due to their ability to act as both electrophiles and nucleophiles. researchgate.net The presence of two carbonyl groups enhances the acidity of the α-protons, facilitating the formation of enolates which can then participate in a variety of carbon-carbon bond-forming reactions. This reactivity is fundamental to many classic and modern synthetic methodologies. researchgate.netresearchgate.net

The ester and ketone moieties within the β-ketoester group can be selectively targeted for various transformations. For instance, the ketone can be reduced to an alcohol or converted to an imine, while the ester can be hydrolyzed to a carboxylic acid or transformed into an amide. mdpi.com This versatility makes β-ketoesters key intermediates in the synthesis of a wide range of complex molecules, including pharmaceuticals and other biologically active compounds. researchgate.net Alkylidene β-ketoesters, which are derivatives of β-ketoesters, have gained recent attention due to their increased reactivity, opening up new avenues in enantioselective catalysis. acs.org

The Distinctive Role of the Nitrile Functionality in Contemporary Synthetic Pathways

The nitrile, or cyano, group (–C≡N) is a highly versatile functional group in organic synthesis. numberanalytics.comnumberanalytics.com Its carbon-nitrogen triple bond creates a reactive site that can undergo a variety of transformations. ebsco.com Nitriles are considered valuable intermediates for the synthesis of complex molecules because they can be converted into other functional groups such as amines, amides, and carboxylic acids. numberanalytics.comfiveable.me

The strong electron-withdrawing nature of the nitrile group can also influence the reactivity of other parts of the molecule. This property is often exploited in the design of synthetic strategies. ebsco.com The linear geometry of the nitrile group also plays a role in its reactivity, making it susceptible to nucleophilic attack at the carbon atom. ebsco.com Furthermore, nitriles are crucial in the synthesis of various heterocyclic compounds, such as pyridines and pyrimidines, through cycloaddition reactions. numberanalytics.com

Historical Development and Evolution of Synthetic Strategies for Ethyl 8-cyano-2-oxooctanoate and Related Analogues

The synthesis of β-ketoesters has a rich history, with the Claisen condensation being one of the earliest and most fundamental methods for their preparation. researchgate.net This reaction involves the condensation of two ester molecules in the presence of a strong base. researchgate.net Over the years, numerous variations and improvements to this method have been developed, including the Dieckmann condensation for the synthesis of cyclic β-ketoesters. researchgate.net

The synthesis of nitriles also has a long history, with the discovery of mandelonitrile (B1675950) by Carl Wilhelm Scheele in 1782 marking an early milestone. numberanalytics.com Key synthetic methods include the dehydration of amides and the reaction of alkyl halides with cyanide ions. numberanalytics.comebsco.com

More recently, palladium-catalyzed reactions have revolutionized the chemistry of β-ketoesters and related compounds. nih.gov These modern methods offer new synthetic pathways that are often more efficient and selective than traditional approaches. The development of methods for the asymmetric synthesis of fluorinated β-keto esters highlights the ongoing evolution in this field. mdpi.com The synthesis of this compound and its analogues can be achieved through various methods, including condensation reactions and Michael additions. smolecule.com

Physicochemical Properties and Spectroscopic Data

The unique structural features of this compound, including its long carbon chain and dual functionalities, contribute to its specific physical and chemical properties.

General and Spectroscopic Data

Below is a summary of the general and spectroscopic data for this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 890097-93-5 |

| Molecular Formula | C₁₁H₁₇NO₃ |

| Molecular Weight | 211.26 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents |

| ¹H NMR (400 MHz, CDCl₃) δ | 1.31–1.54 (m, 7H), 1.59–1.73 (m, 4H), 2.34 (t, 2H, J = 7.3 Hz), 2.84 (t, 2H, J = 7.3 Hz), 4.31 (q, 2H, J = 7.3 Hz) beilstein-journals.org |

| ¹³C NMR (100 MHz, CDCl₃) δ | 14.01, 17.07, 22.59, 25.14, 28.06, 28.34, 38.99, 62.44, 119.60, 161.21 beilstein-journals.org |

| IR (neat), ν (%) | 2939 (27), 2245 (9), 1725 (100), 1464 (20), 1269 (46), 1244 (51), 1097 (43), 1055 (72) cm⁻¹ beilstein-journals.org |

This table is populated with data from available scientific literature and databases. smolecule.combeilstein-journals.orgnih.govbldpharm.com

Applications in Organic Synthesis

The dual functionality of this compound makes it a valuable precursor in the synthesis of a variety of organic molecules, particularly heterocyclic compounds.

Role in Heterocyclic Chemistry

This compound is a versatile starting material for the synthesis of various heterocyclic systems. For instance, it is employed in the preparation of coumarins through Knoevenagel condensation reactions. smolecule.com Depending on the reaction conditions, this can lead to either coumarin-3-carboxylate esters or 3-cyanocoumarins. smolecule.com

Furthermore, this compound is utilized in three-component cascade reactions to synthesize highly substituted 1,2,3,4-tetrahydroquinolines. smolecule.com These reactions, involving an alkenyl aniline (B41778) and an aldehyde, proceed via a Knoevenagel condensation followed by an aza-Michael–Michael addition. smolecule.com Tetrahydroquinoline derivatives are of interest as they are used in the preparation of certain pesticides. smolecule.com

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 8-cyano-2-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-2-15-11(14)10(13)8-6-4-3-5-7-9-12/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKAFLBPUXGDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641280 | |

| Record name | Ethyl 8-cyano-2-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890097-93-5 | |

| Record name | Ethyl 8-cyano-2-oxooctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-cyano-2-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 8 Cyano 2 Oxooctanoate

Established Reaction Pathways for β-Ketoester Nitrile Construction

The formation of β-ketoester nitriles, such as Ethyl 8-cyano-2-oxooctanoate, relies on key carbon-carbon bond-forming reactions. The primary approaches include condensation reactions leveraging the reactivity of active methylene (B1212753) compounds and organometallic-mediated additions to nitriles.

Base-Catalyzed Condensation Approaches

Base-catalyzed condensation reactions are a cornerstone in the synthesis of β-dicarbonyl compounds. These methods typically involve the deprotonation of an acidic methylene group to form a nucleophilic enolate, which then attacks an electrophilic carbonyl or nitrile group.

The Claisen condensation is a fundamental reaction in organic synthesis for the formation of β-keto esters. libretexts.org It involves the reaction between two ester molecules, or an ester and another carbonyl compound, in the presence of a strong base. libretexts.org In the context of synthesizing a β-ketoester nitrile, a variation of this reaction can be envisioned. For instance, the condensation of an acid chloride with the ethyl ester of cyanoacetic acid represents a related approach to constructing the desired carbon skeleton. rsc.org

The general mechanism involves the base-catalyzed formation of an enolate from a compound with an active methylene group, which then acts as a nucleophile.

Table 1: Key Features of Claisen-Type Condensation

| Feature | Description |

| Reactants | An ester with an α-hydrogen and another carbonyl compound (e.g., another ester, acid chloride). |

| Base | A strong, non-nucleophilic base is required, typically an alkoxide corresponding to the alcohol portion of the ester to prevent transesterification. |

| Intermediate | A tetrahedral intermediate is formed, which then eliminates an alkoxide leaving group. libretexts.org |

| Product | A β-keto ester or a related β-dicarbonyl compound. libretexts.org |

Ethyl cyanoacetate is a versatile reagent in organic synthesis due to its active methylene group flanked by both a nitrile and an ester group, making it acidic and prone to forming a stabilized carbanion. wikipedia.orgchemprob.org This reactivity is exploited in condensation reactions with various carbonyl compounds. The Knoevenagel condensation, for example, involves the reaction of an active methylene compound with an aldehyde or ketone. wikipedia.org

In a typical reaction leading to a structure analogous to the target molecule, ethyl cyanoacetate can be deprotonated by a base to form a nucleophilic enolate. This enolate can then attack an electrophilic carbonyl compound, such as an acyl chloride or another ester. This process, a type of Claisen condensation, results in the formation of a new carbon-carbon bond and the β-ketoester nitrile moiety. libretexts.org The use of a base like sodium ethoxide is common in these reactions. chemprob.org

Table 2: Condensation Reactions Involving Ethyl Cyanoacetate

| Reaction Type | Electrophile | Product Type |

| Knoevenagel Condensation | Aldehydes, Ketones | α,β-unsaturated cyanoesters |

| Michael Addition | α,β-unsaturated carbonyls | Adduct with a new C-C bond |

| Claisen-type Condensation | Acyl Chlorides, Esters | β-ketoester nitriles |

Blaise Reaction and Its Adaptations for β-Ketoester Nitrile Synthesis

The Blaise reaction is a classic organometallic reaction that provides a direct route to β-ketoesters from nitriles. wikipedia.orgchemeurope.com This reaction has been refined over the years to improve yields and expand its scope. wikipedia.orgchem-station.com

The core of the Blaise reaction is the nucleophilic addition of an organozinc reagent, specifically a zinc enolate of an α-bromoester, to the electrophilic carbon of a nitrile. wikipedia.orgchem-station.com This is similar to the Reformatsky reaction, where the zinc enolate adds to an aldehyde or ketone. wikipedia.orgthermofisher.com

The reaction is initiated by the oxidative addition of zinc metal into the carbon-halogen bond of an α-bromoester, forming an organozinc intermediate known as a Reformatsky enolate. wikipedia.orgacs.org This enolate then attacks the nitrile. wikipedia.org To improve the efficacy of the reaction, activation of the zinc is often necessary, which can be achieved using methods like acid washing or sonication. pondiuni.edu.injk-sci.com Modifications such as using tetrahydrofuran (THF) as a solvent and slow addition of the α-bromoester have been shown to substantially improve yields by minimizing side reactions like self-condensation. organic-chemistry.orgorganic-chemistry.org

Table 3: Critical Parameters for the Blaise Reaction

| Parameter | Importance | Common Practices |

| Zinc Activation | Crucial for high yields as it removes the deactivating oxide layer. thermofisher.comjk-sci.com | Treatment with HCl, ultrasound, or trimethylsilyl chloride. pondiuni.edu.injk-sci.com |

| Solvent | Affects reaction rate and yield. | Tetrahydrofuran (THF) is often preferred. organic-chemistry.orgorganic-chemistry.org |

| Reactant Addition | Slow addition of the α-bromoester minimizes self-condensation. organic-chemistry.orgorganic-chemistry.org | Dropwise addition over 30-60 minutes. organic-chemistry.org |

| Substrates | Bulky aliphatic esters tend to give higher yields. wikipedia.orgchemeurope.com | A wide range of nitriles and α-bromoesters can be used. |

The initial product of the addition of the zinc enolate to the nitrile is a metalloimine intermediate. wikipedia.orgchemeurope.com The final product of the Blaise reaction depends on the work-up conditions. pondiuni.edu.inorganic-chemistry.org To obtain the desired β-ketoester, the reaction mixture is subjected to acidic hydrolysis. wikipedia.org

Typically, after the initial reaction, the intermediate is first treated with an aqueous base, such as 50% aqueous potassium carbonate, which yields a β-enamino ester. wikipedia.orgorganic-chemistry.org Subsequent treatment of the organic phase with an acid, commonly 1 M hydrochloric acid, hydrolyzes the β-enamino ester to the final β-ketoester. wikipedia.orgjk-sci.comorganic-chemistry.org This two-step work-up is crucial for isolating the β-ketoester in good yield. organic-chemistry.org

Reaction of Organo Nitrile Compounds with Mono-alkyl Malonate Salts in the Presence of Metal Catalysts

The condensation reaction between organonitrile compounds and mono-alkyl malonate salts, facilitated by metal catalysts, represents a viable strategy for forming carbon-carbon bonds. In this approach, a malonate salt acts as a nucleophile, attacking the nitrile group. Metal catalysts are crucial for activating the nitrile group and facilitating the reaction. While direct synthesis of this compound via this specific route is not extensively documented, the principles can be applied by reacting a suitable ω-halo-nitrile with a mono-alkyl malonate.

The process for producing ω-alkyl halide nitriles or ω-halogencarboxylic acids can involve the reaction of malonic acid diesters or cyanoacetic acid esters with α,ω-dihalogen alkanes google.com. The resulting products can then undergo saponification and decarboxylation, often catalyzed by the addition of an acid without a solvent, to yield the desired compound google.com. The use of phase-transfer catalysis has also proven effective for the enantioselective α-alkylation of malonates, which can be converted into versatile chiral building blocks frontiersin.org.

Table 1: Illustrative Metal-Catalyzed Reactions Involving Nitriles

| Catalyst Type | Reactants | Product Type | Key Features |

|---|---|---|---|

| Rhodium (Rh) | Acetonitrile (B52724) | Ethanol, Ethylamine | Reduction of nitrile group mdpi.com. |

| Iron (II) Sulfide (FeS) | Acetonitrile | Reduction products | Acts as a reagent, participating in the reaction mdpi.com. |

Michael Addition Strategies in the Synthesis of Functionalized β-Ketoester Nitriles

Michael addition, or conjugate addition, is a powerful tool for forming carbon-carbon bonds and is particularly relevant for synthesizing 1,5-dicarbonyl compounds and related structures youtube.com. This strategy involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor) youtube.com. In the context of synthesizing functionalized β-ketoester nitriles, a suitable enolate derived from a ketoester can act as the nucleophile, attacking an α,β-unsaturated nitrile.

The mechanism typically begins with the deprotonation of the α-carbon of the ketoester by a base to form an enolate youtube.com. This enolate then attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-carbon bond youtube.com. The reaction is highly effective for creating complex molecules from simple starting materials nih.gov. Various catalysts, including rhodium and ruthenium chlorides, can facilitate these additions with a range of nucleophiles and acceptors organic-chemistry.org.

Asymmetric Michael additions are particularly valuable for producing stereochemically complex products nih.gov. While 1,3-dicarbonyls are common nucleophiles, the use of configurationally unstable β-keto esters in diastereoselective versions remains an area of active research nih.gov.

Advanced Synthetic Route Development and Optimization

The pursuit of more efficient, scalable, and reproducible methods has led to significant advancements in the synthesis of complex molecules like this compound.

Innovations in Catalyst Systems and Controlled Reaction Conditions

Modern organic synthesis has seen a surge in the development of novel catalyst systems that offer higher yields, greater selectivity, and milder reaction conditions. For reactions like the Knoevenagel condensation, a key step in synthesizing related cyano-compounds, innovative catalysts have been developed. For instance, ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA) have been used as an effective, reusable catalyst for synthesizing derivatives of ethyl cyanoacetate, offering high yields and short reaction times oiccpress.comoiccpress.com.

Other advanced catalytic systems include:

Heteropoly acids , such as silicotungstic acid, which are noted for their strong acidity, high activity, and low environmental impact in esterification reactions e3s-conferences.orgresearchgate.net.

Copper surfaces have been reported to catalyze base-free Knoevenagel condensations oiccpress.com.

Y zeolite containing various ammonium cations has been investigated for reactions between aldehydes and ethyl cyanoacetate oiccpress.com.

Control over reaction conditions is paramount. Factors such as temperature, solvent, and catalyst loading are optimized to maximize the yield and purity of the desired product.

Considerations for Process Optimization and Scalability in Laboratory Synthesis

Translating a synthetic route from a small-scale experiment to a larger laboratory preparation requires careful optimization of several parameters. For the synthesis of compounds like ethyl cyanoacetate, orthogonal experiments are often employed to systematically investigate the influence of various factors e3s-conferences.orgresearchgate.net.

Key parameters for optimization include:

Catalyst Amount: The concentration of the catalyst can be the most influential factor on the reaction rate e3s-conferences.org.

Molar Ratio of Reactants: Adjusting the ratio of starting materials is crucial for driving the reaction to completion e3s-conferences.org.

Reaction Temperature: Temperature affects reaction kinetics and must be carefully controlled to prevent side reactions.

Reaction Time: Monitoring the reaction progress helps determine the optimal time for achieving maximum conversion.

For scalability, considerations also include the ease of product isolation and purification. The use of heterogeneous catalysts, like magnetic nanoparticles, simplifies the workup process as they can be easily removed from the reaction mixture oiccpress.comoiccpress.com. The ability to recover and reuse both catalysts and excess reagents is also an important factor in developing a scalable and cost-effective process google.com.

Table 2: Optimized Conditions for Ethyl Cyanoacetate Synthesis via Esterification

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Molar Ratio (Cyanoacetic Acid:Ethanol) | 1:3.5 | e3s-conferences.org |

| Reaction Time | 3.5 hours | e3s-conferences.org |

| Reaction Temperature | 80 °C | e3s-conferences.org |

Exploration of Efficient and Reproducible Synthetic Protocols

The development of efficient and reproducible synthetic protocols is a cornerstone of synthetic chemistry. An ideal protocol is one that consistently provides high yields of the target compound with high purity, is straightforward to perform, and uses readily available and safe reagents.

The preparation of ethyl cyanoacetate, a related and fundamental building block, offers insights into such protocols. One well-established method involves the reaction of sodium cyanide with sodium chloroacetate, followed by esterification orgsyn.org. Modifications to this procedure, such as using hydrochloric acid instead of sulfuric acid for the liberation of cyanoacetic acid and a simplified esterification process, have been shown to make the procedure easier to carry out and improve yields orgsyn.org. These established procedures, often published in resources like Organic Syntheses, provide a reliable foundation for developing protocols for more complex molecules. The emphasis is on clear, step-by-step instructions that can be consistently replicated.

Chemical Reactivity and Transformation Studies of Ethyl 8 Cyano 2 Oxooctanoate

Fundamental Reaction Types Involving Active Functional Groups

The chemical behavior of Ethyl 8-cyano-2-oxooctanoate is dictated by the interplay of its three primary functional groups. The β-keto ester moiety provides an acidic α-hydrogen, a reducible ketone, and an ester group susceptible to nucleophilic acyl substitution. The terminal cyano group is also electrophilic and can be reduced or hydrolyzed.

While the β-dicarbonyl portion of the molecule is generally susceptible to oxidative cleavage under harsh conditions, the most synthetically useful oxidative transformation involves the hydrolysis of the terminal nitrile group. This reaction converts the cyano moiety into a carboxylic acid, a cornerstone transformation in organic synthesis. sparkl.mejove.com

The hydrolysis of nitriles can be catalyzed by either acid or base. chemistrysteps.comlibretexts.orgcommonorganicchemistry.comjove.com

Acid-Catalyzed Hydrolysis : In the presence of a strong aqueous acid (e.g., HCl, H2SO4) and heat, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom. jove.comlibretexts.orgjove.com A subsequent nucleophilic attack by water leads to an imidic acid intermediate, which tautomerizes to a more stable amide. jove.comchemistrysteps.comlibretexts.org Further hydrolysis of the amide under the reaction conditions yields the final carboxylic acid and an ammonium ion. jove.com

Base-Catalyzed Hydrolysis : Under basic conditions (e.g., NaOH, KOH), the strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile. libretexts.orglibretexts.org The resulting intermediate is protonated by water to form the amide tautomer. jove.com Continued hydrolysis of the amide in the basic medium produces a carboxylate salt, which upon acidic workup gives the carboxylic acid. chemistrysteps.comcommonorganicchemistry.com

Applying this to this compound, hydrolysis of the nitrile would yield ethyl 8-carboxy-2-oxooctanoate.

| Reaction Type | Typical Reagents | Conditions | Initial Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous HCl or H₂SO₄ | Heat (Reflux) | Carboxylic Acid |

| Base-Catalyzed Hydrolysis | Aqueous NaOH or KOH | Heat (Reflux) | Carboxylate Salt |

This compound possesses two primary sites for reduction: the C2 keto group and the C8 cyano group. The selective reduction of one group in the presence of the other is a significant synthetic challenge that can be addressed by choosing appropriate reagents and reaction conditions.

Reduction of the Keto Group: The keto group of β-keto esters can be selectively reduced to a secondary alcohol, yielding a β-hydroxy ester.

Sodium borohydride (NaBH₄) is a mild reducing agent known to selectively reduce ketones and aldehydes. It is often used for the reduction of β-keto esters to their corresponding β-hydroxy esters. thieme-connect.com

Biocatalytic Reductions: Enzymes, particularly those found in Baker's yeast (Saccharomyces cerevisiae), can perform highly stereoselective reductions of β-keto esters. acs.orgresearchgate.net For instance, fatty acid synthase in yeast can reduce β-keto esters to (3R)-alcohols, while other reductases can produce the (3S)-enantiomer. acs.org Dehydrogenases from other microorganisms, such as Aromatoleum aromaticum, have also been shown to effectively reduce β-keto esters with high enantioselectivity. nih.gov

Chemoselective Reductions: Treatment of the enolate anion of a β-keto ester with aluminum hydride has been shown to chemoselectively reduce the ester group, though this is less common. jst.go.jp More controllably, Lewis acid-mediated reductions can provide high diastereoselectivity in α-substituted β-keto esters. researchgate.net

Reduction of the Cyano Group: The nitrile group can be reduced to a primary amine.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines. chemistrysteps.comlibretexts.orglibretexts.org

Catalytic Hydrogenation: This method is highly effective and often offers good selectivity. Hydrogen gas (H₂) with catalysts like Raney Nickel, Platinum (Pt), or Palladium (Pd) can selectively reduce the nitrile group while leaving the ester group intact. researchgate.net

Cobalt Chloride/Sodium Borohydride System: This combination of reagents provides a mild and selective method for reducing a nitrile group to the corresponding amine without affecting other functional groups in the molecule. google.com

The selective reduction of either the keto or the cyano group is achievable. For example, catalytic hydrogenation with Raney Nickel would likely reduce the nitrile to an amine, leaving the keto-ester untouched. researchgate.net Conversely, reduction with NaBH₄ under controlled conditions would typically reduce the ketone to a hydroxyl group while leaving the nitrile unaffected.

| Target Group | Reagent | Product Functional Group | Selectivity Notes |

|---|---|---|---|

| Keto | NaBH₄ | Secondary Alcohol | Generally selective for ketones over nitriles and esters. |

| Keto | Baker's Yeast (S. cerevisiae) | Secondary Alcohol | Can provide high enantioselectivity. acs.org |

| Cyano | H₂ / Raney Ni (or Pt, Pd) | Primary Amine | Good selectivity for nitriles in the presence of esters. researchgate.net |

| Cyano | LiAlH₄ | Primary Amine | Powerful reagent; may also reduce the ester and keto groups. |

| Cyano | CoCl₂ / NaBH₄ | Primary Amine | Mild and highly selective for nitriles. google.com |

The electrophilic nature of the carbons in the ester and cyano groups makes them susceptible to attack by nucleophiles. Additionally, the carbon atom alpha to both carbonyls is highly reactive after deprotonation.

Reactions at the Ester Group: The ester can undergo nucleophilic acyl substitution. A key reaction is transesterification, which is the conversion of one ester to another by reaction with an alcohol. This process is often catalyzed by either acids or bases. thieme-connect.com For β-keto esters, this reaction can be highly selective, potentially proceeding through an enol or an acylketene intermediate. rsc.org A wide variety of catalysts, including arylboronic acids and Lewis acids like boron trifluoride diethyl etherate, can facilitate this transformation under mild conditions. rsc.org

Reactions at the Cyano Group: Unlike esters, nitriles typically undergo nucleophilic addition across the carbon-nitrogen triple bond. libretexts.orgucalgary.ca Strong nucleophiles, such as Grignard reagents (RMgX) or organolithium reagents (RLi), can attack the electrophilic nitrile carbon to form an intermediate imine anion. libretexts.org Subsequent aqueous workup hydrolyzes this intermediate to form a ketone. libretexts.org This reaction provides a powerful method for carbon-carbon bond formation. Weaker, neutral nucleophiles generally require acid catalysis to activate the nitrile group towards attack. ucalgary.ca

Reactions at the α-Carbon: The methylene (B1212753) protons located between the ketone and ester carbonyls (the α-position) are significantly acidic due to resonance stabilization of the resulting conjugate base (the enolate). This enolate is a potent carbon nucleophile and can readily participate in S N2 reactions with electrophiles like alkyl halides. aklectures.comnih.gov This alkylation is a fundamental step in the "acetoacetic ester synthesis," allowing for the construction of more complex carbon skeletons. libretexts.org

Mechanistic Investigations of Intramolecular Processes

Beyond reactions with external reagents, this compound can undergo significant intramolecular transformations, including hydrolysis followed by decarboxylation and keto-enol tautomerism.

A characteristic reaction of β-keto esters is their conversion to ketones through a two-step sequence of hydrolysis and decarboxylation. aklectures.compearson.com This process is a powerful synthetic tool for creating substituted ketones. aklectures.com

Ester Hydrolysis: The first step is the hydrolysis of the ethyl ester to a carboxylic acid, forming a β-keto acid intermediate (8-cyano-2-oxooctanoic acid). This reaction can be promoted by either acid or base, following standard mechanisms for ester hydrolysis. aklectures.comyoutube.com

Decarboxylation: The resulting β-keto acid is thermally unstable. Upon gentle heating, it readily undergoes decarboxylation (loss of CO₂) to yield a ketone. libretexts.org The mechanism is a concerted, pericyclic process that proceeds through a cyclic, six-membered transition state. libretexts.org This rearrangement forms an enol intermediate, which then rapidly tautomerizes to the more stable ketone product. youtube.com For this compound, this sequence would result in the formation of 7-cyanoheptan-2-one. While harsh conditions are often needed for the hydrolysis of some esters, the subsequent decarboxylation of the β-keto acid intermediate is typically facile. nih.govsbq.org.br

Compounds containing a carbonyl group with an adjacent α-hydrogen can exist as a mixture of two readily interconvertible constitutional isomers known as tautomers: the keto form and the enol form. libretexts.orgmasterorganicchemistry.com For simple aldehydes and ketones, the equilibrium heavily favors the more stable keto form. libretexts.org

However, for β-dicarbonyl compounds like this compound, the enol form is significantly stabilized, leading to a more substantial proportion of the enol tautomer at equilibrium. libretexts.org This stabilization arises from two main factors:

Conjugation: The carbon-carbon double bond of the enol is conjugated with the carbonyl group of the ester, creating a more stable, delocalized π-system. libretexts.org

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the nearby carbonyl oxygen of the ester, creating a stable six-membered pseudo-ring. libretexts.org

The position of the keto-enol equilibrium is highly sensitive to the solvent. masterorganicchemistry.comcdnsciencepub.com

In non-polar solvents (e.g., carbon tetrachloride, benzene), the intramolecularly hydrogen-bonded enol form is favored, as the solvent cannot compete for hydrogen bonding.

In polar, protic solvents (e.g., water, methanol), the solvent molecules can form strong hydrogen bonds with the keto form, thus stabilizing it and shifting the equilibrium in its favor. masterorganicchemistry.com

The interconversion between the keto and enol forms can be catalyzed by both acid and base. libretexts.orgmasterorganicchemistry.comyoutube.com Under acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation at the α-carbon to form the enol. libretexts.orgyoutube.com Under basic conditions, the α-hydrogen is removed to form a resonance-stabilized enolate anion, which is then protonated on the oxygen atom to yield the enol. libretexts.org

| Solvent | % Enol Form at Equilibrium |

|---|---|

| Water (D₂O) | <2% masterorganicchemistry.com |

| Neat Liquid | ~8% |

| Carbon Tetrachloride (CCl₄) | 49% masterorganicchemistry.com |

| Benzene | ~16% |

Cyclization and Heterocycle Formation Chemistry of this compound

The unique molecular architecture of this compound, featuring a nitrile, a ketone, and an ester functional group, presents a rich landscape for chemical transformations, particularly in the realm of cyclization and the synthesis of heterocyclic compounds. The spatial relationship between the nitrile at the 8-position and the keto group at the 2-position allows for a variety of intramolecular reactions, while both functionalities serve as reactive sites for the construction of nitrogen- and sulfur-containing heterocycles.

Pathways for Intramolecular Cyclization Reactions

While specific studies on the intramolecular cyclization of this compound are not extensively documented, the reactivity of analogous δ-cyano-β-keto esters provides a strong basis for predicting its behavior. The Thorpe-Ziegler reaction, a well-established method for the intramolecular condensation of dinitriles, can be conceptually extended to compounds like this compound. buchler-gmbh.comchem-station.comwikipedia.orglscollege.ac.indntb.gov.ua This reaction typically proceeds under basic conditions, where deprotonation of the carbon alpha to the nitrile group generates a nucleophilic carbanion.

This carbanion can then undergo an intramolecular nucleophilic attack on the electrophilic carbonyl carbon of the keto group. Subsequent elimination of a water molecule would lead to the formation of a cyclic β-enaminonitrile. Acidic hydrolysis of this intermediate would then yield a cyclic β-keto nitrile. Given the six-carbon chain separating the nitrile and the α-keto carbon, a six-membered ring, specifically a substituted cyclohexanone, is the expected product.

The general pathway for this proposed intramolecular cyclization is outlined below:

Table 1: Proposed Pathway for Intramolecular Cyclization of this compound

| Step | Description | Intermediate |

| 1 | Deprotonation: A base abstracts a proton from the carbon adjacent to the nitrile group, forming a carbanion. | Carbanion intermediate |

| 2 | Intramolecular Attack: The carbanion attacks the carbonyl carbon of the keto group. | Cyclic alkoxide intermediate |

| 3 | Protonation & Dehydration: Protonation of the alkoxide followed by elimination of a water molecule. | Cyclic β-enaminonitrile |

| 4 | Hydrolysis (optional): Acid-catalyzed hydrolysis of the enamine. | Cyclic β-keto nitrile |

This type of cyclization is a powerful tool in organic synthesis for the construction of carbocyclic rings. The success and yield of such a reaction would likely depend on factors such as the choice of base, solvent, and reaction temperature.

Synthesis of Nitrogen- and Sulfur-Containing Heterocycles Utilizing the Nitrile and Keto functionalities

The nitrile and keto groups in this compound are versatile handles for the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles. The reactivity of β-ketonitriles with various nucleophiles is well-documented and provides a roadmap for the potential transformations of this molecule. rsc.org

Synthesis of Nitrogen-Containing Heterocycles:

The reaction of β-keto esters and β-ketonitriles with nitrogen-containing nucleophiles is a common strategy for the synthesis of heterocycles such as pyridines, pyrimidines, and pyrazoles. mdpi.com For instance, the Hantzsch pyridine synthesis, which typically involves the condensation of a β-keto ester, an aldehyde, and ammonia or an ammonium salt, could be adapted. rsc.org While this compound itself contains both the keto and ester functionalities, its reaction with an external nitrogen source could lead to the formation of substituted piperidines or tetrahydropyridines. nih.govnih.govresearchgate.netnih.govwhiterose.ac.uk

A plausible reaction would involve the condensation of this compound with ammonia or a primary amine. The initial step would likely be the formation of an enamine at the keto group. Subsequent intramolecular cyclization involving the nitrile group could then lead to the formation of a substituted dihydropyridine.

Table 2: Potential Synthesis of Nitrogen-Containing Heterocycles

| Reactant | Heterocyclic Product | General Conditions |

| Ammonia | Substituted Dihydropyridine | Acid or base catalysis |

| Primary Amine | N-substituted Dihydropyridine | Acid or base catalysis |

| Hydrazine | Substituted Pyrazole | Acid or base catalysis |

Synthesis of Sulfur-Containing Heterocycles:

Similarly, the reaction of this compound with sulfur-containing nucleophiles can be expected to yield sulfur-containing heterocycles. For example, the Gewald reaction, which involves the condensation of a ketone or β-keto ester with a cyano-activated methylene compound and elemental sulfur, is a classic method for the synthesis of thiophenes.

In the context of this compound, reaction with a source of sulfur, such as sodium sulfide or Lawesson's reagent, could potentially lead to the formation of a thiophene derivative through a thionation-cyclization sequence. Another possibility is the reaction with a compound containing both a sulfur nucleophile and another reactive group, which could lead to more complex heterocyclic systems.

Table 3: Potential Synthesis of Sulfur-Containing Heterocycles

| Reactant | Heterocyclic Product | General Conditions |

| Elemental Sulfur, Amine | Substituted Thiophene | Gewald reaction conditions |

| Phosphorus Pentasulfide | Thiophene derivative | Thionation followed by cyclization |

| Thiourea | Substituted Thiazole | Acid or base catalysis |

It is important to note that the specific outcomes of these reactions would be highly dependent on the reaction conditions and the nature of the co-reactants. The presence of multiple reactive sites in this compound could also lead to competing reaction pathways and a mixture of products. Nevertheless, the functional groups present in this molecule offer significant potential for the synthesis of a diverse range of heterocyclic compounds.

Analytical and Spectroscopic Characterization in Academic Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic analysis is fundamental to the characterization of Ethyl 8-cyano-2-oxooctanoate, with each technique offering a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of this compound.

Proton NMR (¹H NMR) spectroscopy of this compound, typically recorded in a solvent such as deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each set of non-equivalent protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons.

In a typical ¹H NMR spectrum of this compound, the ethyl ester group gives rise to a characteristic quartet and triplet. The methylene (B1212753) protons (-CH₂-) of the ethyl group are deshielded by the adjacent oxygen atom and appear as a quartet at approximately 4.31 ppm, with a coupling constant (J) of 7.3 Hz, due to splitting by the neighboring methyl protons. These methyl protons (-CH₃) appear as a triplet at around 1.35 ppm.

The protons on the aliphatic chain exhibit signals in the upfield region of the spectrum. The methylene group adjacent to the cyano group (-CH₂CN) is observed as a triplet at approximately 2.34 ppm (J = 7.3 Hz). The methylene group alpha to the ketone (C(O)CH₂-) appears as a triplet at around 2.84 ppm (J = 7.3 Hz). The remaining methylene protons in the middle of the chain and the methyl protons of the ethyl group overlap, appearing as a complex multiplet between 1.31 and 1.73 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

|---|---|---|---|

| 4.31 | Quartet | 7.3 | -OCH₂CH₃ |

| 2.84 | Triplet | 7.3 | -C(O)CH₂- |

| 2.34 | Triplet | 7.3 | -CH₂CN |

| 1.59-1.73 | Multiplet | - | -CH₂- (chain) |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of this compound. The spectrum, also typically recorded in CDCl₃, shows distinct signals for each unique carbon atom.

The carbonyl carbons are the most deshielded and appear furthest downfield. The ketone carbonyl carbon (-C=O) is observed at approximately 194.77 ppm, while the ester carbonyl carbon (-COO-) is found at around 161.21 ppm. The carbon of the cyano group (-CN) gives a characteristic signal at approximately 119.60 ppm.

The carbons of the ethyl ester group are observed at around 62.44 ppm for the methylene carbon (-OCH₂-) and 14.01 ppm for the terminal methyl carbon (-CH₃). The carbons of the octanoate (B1194180) chain appear at various chemical shifts, with the methylene carbon attached to the cyano group appearing at around 17.07 ppm and the methylene carbon alpha to the ketone at approximately 38.99 ppm. The remaining methylene carbons of the chain are observed between 22.59 and 28.34 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| 194.77 | C=O (Ketone) |

| 161.21 | C=O (Ester) |

| 119.60 | -CN |

| 62.44 | -OCH₂CH₃ |

| 38.99 | -C(O)CH₂- |

| 28.34 | -CH₂- (chain) |

| 28.06 | -CH₂- (chain) |

| 25.14 | -CH₂- (chain) |

| 22.59 | -CH₂- (chain) |

| 17.07 | -CH₂CN |

While standard ¹H and ¹³C NMR are excellent for establishing the basic connectivity of this compound, advanced NMR techniques would be necessary for more detailed structural analysis, such as determining stereochemistry or preferred conformations in solution. As this compound is a flexible, acyclic molecule, it can adopt numerous conformations.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to study the spatial proximity of protons. For a long-chain ester like this, NOESY could help to understand the folding of the aliphatic chain. Cross-peaks in a NOESY spectrum indicate that protons are close in space, providing insights into the molecule's three-dimensional structure.

For molecules with chiral centers, advanced NMR methods are crucial for assigning relative and absolute configurations. Although this compound itself is achiral, if it were to undergo a reaction that creates a stereocenter, for example, reduction of the ketone to a hydroxyl group, techniques like ¹H NMR analysis of diastereomeric derivatives would be used to determine the relative configuration of the newly formed stereocenters.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

The most prominent features in the IR spectrum of this compound are the strong absorption bands corresponding to the carbonyl groups. A sharp, intense peak for the ester carbonyl (C=O) stretching vibration is typically observed around 1725 cm⁻¹. The ketone carbonyl stretch may be a distinct peak or a shoulder on the ester peak in a similar region.

Another key diagnostic peak is the stretching vibration of the nitrile group (C≡N), which appears as a sharp, medium-intensity band around 2245 cm⁻¹. The presence of the aliphatic C-H bonds is confirmed by stretching vibrations in the region of 2850-3000 cm⁻¹, with a notable peak at 2939 cm⁻¹. Bending vibrations for the C-H bonds of the methylene groups would be expected in the 1470-1450 cm⁻¹ region. The C-O stretching of the ester group will also show strong absorptions, typically in the 1300-1000 cm⁻¹ range, with significant peaks observed at 1269, 1244, 1097, and 1055 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2939 | Medium | C-H stretch (aliphatic) |

| 2245 | Medium, Sharp | C≡N stretch (nitrile) |

| 1725 | Strong, Sharp | C=O stretch (ester and ketone) |

| 1464 | Medium | C-H bend (methylene) |

| 1269, 1244 | Strong | C-O stretch (ester) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the chromophores present are the ketone and ester carbonyl groups, and the nitrile group.

Saturated ketones and esters typically exhibit a weak absorption band in the UV region corresponding to the n → π* (n to pi-star) transition of the carbonyl group. This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the C=O double bond. For simple aliphatic ketones, this absorption (λmax) is usually found in the range of 270-300 nm. The ester carbonyl group also shows a similar, but generally weaker, n → π* transition around 200-215 nm.

The nitrile group also has a weak n → π* transition at a shorter wavelength, typically below 200 nm, which is often not observed with standard UV-Vis spectrophotometers. Since this compound lacks extensive conjugation, strong absorptions in the visible region are not expected, and the compound would be colorless. The UV-Vis spectrum would primarily be characterized by the weak n → π* transition of the ketone, making it useful for quantitative analysis but less so for detailed structural identification compared to NMR and IR spectroscopy.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. For this compound, both high-resolution mass spectrometry (HRMS) for accurate mass determination and analysis of fragmentation patterns are crucial for unambiguous identification.

Molecular Mass Confirmation:

High-resolution mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the elemental composition of the molecule. The molecular formula for this compound is C₁₁H₁₇NO₃, corresponding to a calculated monoisotopic mass of 211.1208 Da. Experimental determination of the molecular ion peak at a value closely matching this calculated mass, typically within a few parts per million (ppm), serves as strong evidence for the compound's identity.

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C₁₁H₁₇NO₃ | 211.1208 |

Fragmentation Analysis:

Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion, providing valuable structural information. While specific experimental fragmentation data for this compound is not widely published, a theoretical fragmentation pattern can be predicted based on the functional groups present in the molecule: an ethyl ester, a ketone, and a nitrile.

Key expected fragmentation pathways would include:

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the ester group could result in the loss of an ethoxy radical, leading to a fragment ion with an m/z corresponding to [M - 45]⁺.

Loss of the ethyl group (-CH₂CH₃): A fragment corresponding to [M - 29]⁺ could also be observed.

McLafferty rearrangement: The presence of the keto group and a sufficiently long alkyl chain allows for a potential McLafferty rearrangement, which would involve the transfer of a gamma-hydrogen and the elimination of a neutral alkene.

Cleavage adjacent to the carbonyl group: Fission on either side of the C2-keto group would yield characteristic acylium ions.

Cleavage related to the cyano group: The presence of the nitrile at the terminus of the alkyl chain can influence fragmentation, potentially leading to fragments containing the cyano group after cleavage along the chain.

| Potential Fragment | Proposed Loss | Theoretical m/z |

| [M - C₂H₅O]⁺ | Loss of ethoxy radical | 166 |

| [M - C₂H₅]⁺ | Loss of ethyl radical | 182 |

| [M - C₄H₈]⁺ | McLafferty rearrangement | 155 |

Chromatographic Methods for Isolation, Purification, and Purity Assessment

Chromatographic techniques are fundamental for the separation of this compound from reaction mixtures, for its purification to a high degree, and for the assessment of its purity.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. Due to its molecular weight and functional groups, this compound may have limited volatility. Therefore, its analysis by GC might be more effectively achieved through derivatization.

Derivatization of the keto group, for instance, by oximation or reduction followed by silylation, could enhance the volatility and thermal stability of the compound, making it more amenable to GC analysis. GC coupled with mass spectrometry (GC-MS) would then provide separation based on retention time and mass spectral data for confident peak identification.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-performance liquid chromatography is a versatile and widely used technique for the analysis and purification of a broad range of organic compounds, including those that are not suitable for GC. For this compound, reversed-phase HPLC would be a standard method for purity assessment.

A typical HPLC setup would involve a C18 stationary phase and a mobile phase gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector, as the α-keto ester moiety provides a chromophore that absorbs in the UV region. The retention time and peak area can be used to quantify the purity of a sample.

| Parameter | Typical Condition |

| Stationary Phase | C18 silica (B1680970) gel |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol |

| Detection | UV-Vis Detector (e.g., at 210 nm or 254 nm) |

Advanced Purification Techniques, including Preparative Chromatography

For the isolation of this compound on a larger scale than analytical HPLC allows, preparative chromatography is employed. This can encompass several techniques:

Flash Chromatography: This is a common and relatively fast method for the purification of multi-gram quantities of a compound. It utilizes a column packed with a stationary phase (often silica gel) and a solvent system is pushed through the column under moderate pressure. The choice of eluent is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC).

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. Fractions of the eluent are collected, and those containing the pure compound are combined and the solvent is removed.

These advanced purification techniques are essential for obtaining this compound in a highly pure form, which is a prerequisite for its use in further research and for obtaining accurate spectroscopic data.

Computational Chemistry and Mechanistic Insights

Theoretical Studies on Reaction Mechanisms and Pathway Analysis

Energy Profile Calculations and Transition State Characterization

No published research data is available detailing the energy profile calculations or the characterization of transition states for reactions involving Ethyl 8-cyano-2-oxooctanoate. Such studies are crucial for understanding the kinetics and thermodynamics of chemical transformations, providing insights into the step-by-step process of bond breaking and formation. The absence of this information means that the mechanistic details of how this compound participates in chemical reactions from a computational standpoint are currently unknown.

Molecular Dynamics Simulations to Understand Reaction Dynamics

Molecular dynamics (MD) simulations, which provide a time-resolved understanding of molecular motions and interactions, have not been applied to study the reaction dynamics of this compound. MD simulations could offer valuable insights into the role of solvent effects, conformational changes, and intermolecular interactions during a chemical reaction, aspects that remain uninvestigated for this compound.

Molecular Modeling and Electronic Structure Analysis

Conformational Analysis and Stability Predictions

A comprehensive conformational analysis of this compound, which would identify its most stable three-dimensional structures, is not present in the current body of scientific literature. Such an analysis is fundamental for understanding its physical and chemical behavior, as the conformation of a molecule can significantly influence its reactivity. Predictions regarding the relative stabilities of different conformers are therefore not available.

Investigations into Electronic Properties and Reactivity Prediction

The electronic properties of this compound, such as its molecular orbital energies (HOMO-LUMO gap), charge distribution, and electrostatic potential, have not been computationally investigated. These properties are key predictors of a molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack. Without this data, predictions about the chemical reactivity of this compound remain speculative.

Advanced Computational Methodologies for Chemical Research

The application of advanced computational methodologies, which could include quantum mechanics/molecular mechanics (QM/MM) methods or machine learning potentials, has not been reported in the context of this compound research. These cutting-edge techniques could provide deeper and more accurate insights into complex chemical processes involving this molecule.

Quantum Chemical Calculations for Precise Electronic Structures

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of this compound. These computational methods allow for the detailed analysis of molecular orbitals, charge distribution, and electrostatic potential, which are fundamental to understanding the molecule's reactivity.

Detailed research findings from computational studies on analogous long-chain keto-esters and cyano-containing compounds reveal common approaches to understanding their electronic nature. For a molecule like this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and calculate key electronic properties. jocpr.com

The analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The calculated molecular electrostatic potential (MESP) map would visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. In this compound, the oxygen atoms of the carbonyl and ester groups, along with the nitrogen of the cyano group, are expected to be regions of negative potential, susceptible to electrophilic attack. Conversely, the carbonyl carbon and the carbon of the cyano group would be regions of positive potential, prone to nucleophilic attack.

Table 1: Illustrative Calculated Electronic Properties of this compound (Note: The following data are hypothetical and serve as an example of the output from quantum chemical calculations, as specific literature for this compound is unavailable.)

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| MESP Minimum (on Carbonyl O) | -0.045 a.u. | Indicates a site for electrophilic attack. |

| MESP Maximum (on Carbonyl C) | +0.060 a.u. | Indicates a site for nucleophilic attack. |

Computational Design Principles for Novel Chemical Transformations and Derivatives

The insights gained from quantum chemical calculations form the foundation for the computational design of novel chemical transformations and the rational development of new derivatives of this compound. By understanding the molecule's intrinsic reactivity, chemists can predict reaction outcomes and design catalysts or reaction conditions to favor desired products.

Computational approaches can be used to model reaction mechanisms, identify transition states, and calculate activation energies. This allows for the in silico screening of potential reaction pathways, saving significant experimental time and resources. For example, in designing a new cyclization reaction involving this compound, computational modeling could be used to evaluate the feasibility of different ring-closing strategies and predict the stereochemical outcome.

The design of novel derivatives with specific properties is another key application of computational chemistry. By systematically modifying the structure of this compound in silico—for instance, by introducing different functional groups at various positions—it is possible to create a virtual library of new compounds. The electronic and steric properties of these derivatives can then be calculated to predict their potential for specific applications. nih.gov

For example, if the goal is to enhance the biological activity of the molecule, computational docking studies could be performed to predict how well different derivatives bind to a specific protein target. Reactivity descriptors derived from conceptual DFT, such as electrophilicity and nucleophilicity indices, can be used to quantitatively compare the reactivity of different derivatives. nih.govmdpi.com

The following table outlines key computational design principles and their application in developing novel transformations and derivatives of this compound.

Table 2: Computational Design Principles and Applications

| Design Principle | Computational Method | Application to this compound |

| Reaction Pathway Modeling | Transition State Theory, DFT Calculations | Predicting the feasibility and selectivity of new synthetic routes, such as intramolecular cyclizations or condensations. |

| Virtual Screening of Derivatives | Molecular Docking, QSAR (Quantitative Structure-Activity Relationship) | Designing new derivatives with enhanced biological activity by predicting their interaction with target enzymes or receptors. |

| Tuning Electronic Properties | Calculation of Reactivity Indices (Electrophilicity, Nucleophilicity) | Modifying the substituent groups on the octanoate (B1194180) chain to control the reactivity of the keto and cyano functionalities for specific chemical transformations. |

| Solvent Effects Simulation | Polarizable Continuum Models (PCM) | Optimizing reaction conditions by predicting how different solvents will affect reaction rates and equilibria. jocpr.com |

Through the synergy of these computational strategies, it is possible to accelerate the discovery and development of new chemical entities and processes based on the this compound scaffold, guiding experimental work in a more targeted and efficient manner.

Comparative Analysis with Structural Analogues and Homologues

Structure-Reactivity Relationships within the Cyano-Ketoester Class

The chemical reactivity of Ethyl 8-cyano-2-oxooctanoate is dictated by the interplay of its three primary functional groups: the nitrile, the ketone, and the ethyl ester. This combination places it within the broader class of β-ketonitriles, which are recognized as valuable and versatile intermediates in organic synthesis. rsc.org

The key structural feature governing the reactivity of this class is the active methylene (B1212753) group (the α-carbon) situated between the carbonyl group of the ketone and the electron-withdrawing nitrile group. The protons on this carbon are significantly acidic, facilitating the formation of a stabilized carbanion (enolate). This reactivity is analogous to that of malonic esters. wikipedia.org This carbanion can then act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions.

The molecule presents several sites for chemical attack:

Nucleophilic Addition: The carbonyl carbon of the ketone and the carbon atom of the nitrile group are both electrophilic and susceptible to nucleophilic attack. pearson.comlibretexts.org

Condensation Reactions: The activated methylene group readily participates in condensation reactions such as the Knoevenagel condensation and Michael addition. wikipedia.org

Cyclization: The presence of functional groups at both ends of the alkyl chain allows for intramolecular reactions, making these compounds useful precursors for the synthesis of heterocyclic compounds like pyridines and pyrimidines. rsc.orgacs.org

The inherent functionalities of the cyano-ketoester class provide a rich platform for complex molecular construction.

| Functional Group | Role in Reactivity | Potential Reactions |

| Nitrile (-C≡N) | Strong electron-withdrawing group, activates α-carbon, electrophilic carbon center. | Hydrolysis, reduction, nucleophilic addition (e.g., Grignard reaction), cyclization. libretexts.org |

| Ketone (C=O) | Electron-withdrawing group, activates α-carbon, electrophilic carbonyl carbon. | Nucleophilic addition, condensation (e.g., Aldol, Knoevenagel), reduction. |

| Ester (-COOEt) | Electron-withdrawing group, can be hydrolyzed or transesterified. | Saponification, transesterification, Claisen condensation. |

| Active Methylene (-CH2-) | Acidic protons due to flanking electron-withdrawing groups. | Deprotonation to form a nucleophilic carbanion for alkylation and acylation reactions. wikipedia.org |

Influence of Alkyl Chain Length on Chemical Behavior and Synthetic Outcomes

The length of the polymethylene chain separating the β-ketoester and the terminal nitrile group is a critical determinant of the molecule's physical properties and chemical behavior. A comparative analysis of this compound (C8 chain) with its lower homologues, Ethyl 7-cyano-2-oxoheptanoate (C7 chain) and Ethyl 6-cyano-2-oxohexanoate (C6 chain), reveals systematic variations.

Generally, increasing the alkyl chain length in a homologous series leads to predictable changes in physical properties. patsnap.com This includes higher boiling points due to increased van der Waals forces and decreased solubility in polar solvents (increased lipophilicity). This trend is observable in the predicted and measured properties of these cyano-ketoesters.

Comparative Physical Properties of β-Ketoester Nitrile Homologues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| Ethyl 6-cyano-2-oxohexanoate | C₉H₁₃NO₃ | 183.20 | 320.6 (at 760 mmHg) | 1.07 |

| Ethyl 7-cyano-2-oxoheptanoate | C₁₀H₁₅NO₃ | 197.23 | Data not available | Data not available |

Data sourced from available chemical databases. nbinno.com

The length of the alkyl chain also has significant implications for synthetic outcomes:

Reaction Kinetics: Increased chain length can alter the rate of reaction. The greater lipophilicity of this compound may enhance its solubility in nonpolar organic solvents, potentially accelerating reactions in such media compared to its shorter-chain counterparts. researchgate.net

Intramolecular Cyclization: The flexibility and length of the carbon chain are crucial in intramolecular cyclization reactions. This compound would be a precursor for eight-membered rings, whereas the C7 and C6 homologues would yield seven- and six-membered rings, respectively. The feasibility and yield of these cyclizations are highly dependent on chain length, which governs the conformational probability of bringing the reactive termini together.

Steric Effects: While the reactive centers are at opposite ends of the molecule, a longer, more flexible chain could potentially fold back on itself, creating steric hindrance that is absent in shorter, more rigid homologues. rsc.org

Impact of Substituent Variation on Electronic and Steric Properties

The reactivity of the this compound backbone can be further modulated by introducing substituents at various positions along the alkyl chain. Although specific substituted derivatives are not widely documented, the principles of organic chemistry allow for a predictive analysis of their electronic and steric effects.

Electronic Effects: The introduction of an electron-withdrawing group (EWG), such as a halogen or a nitro group, along the alkyl chain would increase the acidity of the α-protons on the active methylene group through an inductive effect. This would facilitate carbanion formation. Conversely, an electron-donating group (EDG), like an alkyl group, would have the opposite effect, slightly decreasing the acidity of the α-protons.

Steric Effects: The placement of bulky substituents near the reactive centers (the β-ketoester or nitrile moieties) would create steric hindrance. This could impede the approach of nucleophiles or other reagents, thereby slowing down or preventing certain reactions. For instance, a large substituent at the C3 position could hinder reactions at the adjacent active methylene group.

The strategic placement of substituents can therefore be used to fine-tune the molecule's reactivity, directing reactions towards a desired outcome or altering the stability of intermediates.

Comparative Synthetic Utility of Related β-Ketoester Nitriles

The synthetic utility of β-ketoester nitriles is often determined by the length of their carbon backbone, which makes them suitable precursors for specific target molecules. While the direct synthetic applications of these cyano-compounds are specialized, a strong indication of their value can be inferred from the well-established uses of their structural analogues, such as ω-chloro-β-ketoesters.

Ethyl 7-chloro-2-oxoheptanoate: This C7 analogue is a crucial starting material for the synthesis of Cilastatin, a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem. google.compatsnap.com This establishes the C7 ketoester backbone as a valuable synthon in pharmaceutical manufacturing. By inference, Ethyl 7-cyano-2-oxoheptanoate represents a potential precursor for analogues of Cilastatin or other bioactive molecules requiring a seven-carbon chain with terminal functionalization.

Ethyl 6-chloro-6-oxohexanoate: This related C6 compound is an important intermediate in the synthesis of Thioctic Acid (α-lipoic acid), a widely used antioxidant. google.com This highlights the utility of C6 bifunctional building blocks. Consequently, Ethyl 6-cyano-2-oxohexanoate is a logical precursor for synthesizing molecules that require a six-carbon scaffold, finding potential applications in pharmaceuticals and specialty chemicals.

The primary role of this compound and its homologues is to serve as versatile building blocks. The choice between a C6, C7, or C8 precursor is dictated by the carbon framework of the final target molecule. These compounds provide access to linear molecules with differentiated functionality at each end, or they can be used to construct a wide array of carbocyclic and heterocyclic systems. rsc.org

Future Research Directions and Unexplored Potential

Development of Asymmetric Synthetic Methodologies for Enantiomerically Pure Products

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For a molecule like Ethyl 8-cyano-2-oxooctanoate, the carbon atom alpha to the ester and keto groups presents a chiral center upon functionalization. The development of asymmetric synthetic methods to control the stereochemistry at this position is a critical area for future research.

Current strategies in asymmetric synthesis that could be adapted for this purpose include:

Phase-Transfer Catalysis: This method has proven effective for the highly enantioselective α-alkylation of cyclic β-keto esters and amides. rsc.org Utilizing chiral cinchona alkaloid-derived catalysts could facilitate the enantioselective introduction of substituents at the C3 position of the octanoate (B1194180) backbone.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules. mdpi.com Chiral amines, such as those derived from proline, can be employed to catalyze asymmetric Michael additions to α,β-unsaturated precursors of this compound, thereby establishing the desired stereocenter with high enantiomeric excess. nih.gov

Metal-Catalyzed Asymmetric Transformations: Chiral metal complexes are widely used to catalyze a variety of asymmetric reactions. For instance, rhodium(II) carboxylates have been successfully used in the asymmetric synthesis of functionalized oxabicyclo[3.2.1]octene derivatives. emory.edu Adapting such catalytic systems for reactions involving the functional groups of this compound could yield enantiomerically enriched products.

The successful development of these methodologies would provide access to a range of chiral building blocks with potential applications in the synthesis of bioactive molecules and advanced materials.

Exploration of Novel Chemical Transformations Utilizing the Multifunctional Nature of the Compound

The presence of three distinct functional groups—an ester, a ketone, and a nitrile—within the same molecule makes this compound a versatile substrate for a wide range of chemical transformations. Future research should focus on exploring the selective and sequential reactivity of these groups to generate diverse molecular scaffolds.

Potential transformations include:

Reactions at the α-Keto Ester Moiety: The 1,2-dicarbonyl motif is a highly reactive functionality that can participate in various reactions, including nucleophilic additions, condensations, and cycloadditions. nih.gov For example, nickel-catalyzed amidation of β-keto esters has been shown to be an effective method for forming α-amidated products. nih.gov

Transformations of the Nitrile Group: The terminal nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. libretexts.orgchemistrysteps.com These transformations provide entry into a variety of other compound classes, significantly expanding the synthetic utility of the parent molecule.

Intramolecular Cyclizations: The linear eight-carbon chain provides the flexibility for intramolecular reactions. For instance, under appropriate conditions, the nitrile nitrogen or the enolate of the keto-ester could act as an internal nucleophile, leading to the formation of cyclic structures.

A systematic study of the reactivity of this compound with a diverse set of reagents and reaction conditions will be crucial to map out its chemical space and identify novel synthetic pathways.

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

Modern chemical synthesis is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer advantages in terms of reaction control, scalability, and safety.

Flow Chemistry: Continuous flow systems can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. nih.govresearchgate.netamt.uk The synthesis of α-ketoesters has been successfully demonstrated using flow-based protocols, which can offer milder reaction conditions and cleaner product formation compared to traditional batch methods. nih.gov Applying flow chemistry to the synthesis and subsequent transformations of this compound could lead to more efficient and scalable processes. thieme-connect.com

Automated Synthesis: Automated platforms can be employed to rapidly screen reaction conditions and explore a wide range of substrates and reagents. wikipedia.orgunimi.it This high-throughput approach can accelerate the discovery of new reactions and the optimization of existing ones. researchgate.netnih.gov Automating the synthesis and derivatization of this compound would enable the rapid generation of compound libraries for biological screening or materials testing.

The integration of these advanced technologies will be instrumental in unlocking the full synthetic potential of this multifunctional compound in an efficient and resource-effective manner.

Rational Design and Synthesis of Advanced Derivatives with Tailored Reactivity Profiles

The principles of rational design can be applied to create derivatives of this compound with specific, tailored reactivity. sciopen.comrsc.orgnih.govresearchgate.net By strategically modifying the substituents on the octanoate backbone or altering the nature of the ester group, it is possible to fine-tune the electronic and steric properties of the molecule.

This approach could lead to the development of:

Novel Monomers for Polymer Synthesis: The nitrile and ester functionalities could be exploited for polymerization reactions. For example, cyanate (B1221674) esters can be trimerized to form highly cross-linked, thermally stable polycyanurate networks. wikipedia.org

Molecular Probes and Labeling Agents: The reactivity of the α-keto ester moiety could be harnessed to develop probes for biological targets.

Precursors for Heterocyclic Synthesis: The combination of functional groups in this compound makes it an ideal precursor for the synthesis of various heterocyclic systems.

Through a combination of computational modeling and synthetic chemistry, it will be possible to design and create a new generation of molecules based on the this compound scaffold with precisely controlled properties and functions.

Physicochemical Properties of this compound

While experimental data is not widely available, some key physicochemical properties can be predicted based on its structure.

| Property | Value |

| Molecular Formula | C11H17NO3 |

| Molecular Weight | 211.26 g/mol |

| CAS Number | 890097-93-5 |

| Predicted Boiling Point | 348.0 ± 25.0 °C |

| Predicted Density | 1.053±0.06 g/cm³ |

Data sourced from ChemicalBook. chemicalbook.com

Q & A

Q. What are the recommended synthetic routes for Ethyl 8-cyano-2-oxooctanoate, and how can reaction conditions be optimized?

this compound (CAS: 890097-93-5) is synthesized via nucleophilic substitution or condensation reactions involving cyanoacetate derivatives and keto-esters. A common approach involves the alkylation of ethyl cyanoacetate with a brominated oxooctanoate precursor under basic conditions (e.g., K₂CO₃ in DMF). Optimization requires monitoring reaction temperature (typically 50–80°C), stoichiometric ratios of reactants, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yield improvements may involve iterative adjustments to solvent polarity and catalyst selection (e.g., phase-transfer catalysts) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the ester carbonyl (δ ~165–175 ppm), cyano group (δ ~115–120 ppm), and ketone (δ ~200–210 ppm).

- IR Spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O).

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients for purity assessment and molecular ion identification ([M+H]⁺ expected at m/z 225.2).

Calibration against certified reference materials (CRMs) and adherence to IUPAC guidelines ensure reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : In airtight containers at 2–8°C, away from oxidizing agents.